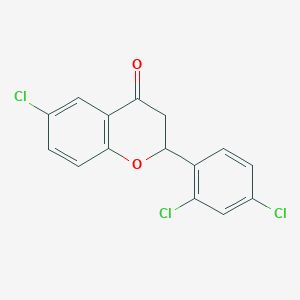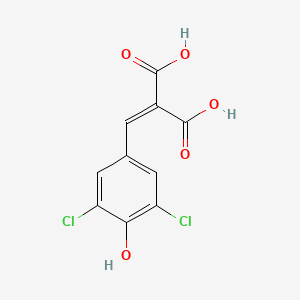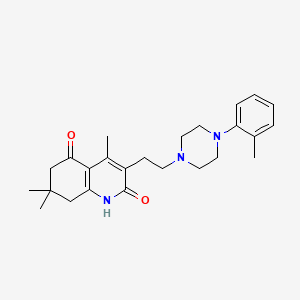
Benzenecarbothioamide, 4-chloro-, S-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarbothioamide, 4-chloro-, S-oxide, also known as 4-chlorothiobenzamide, is an organic compound with the molecular formula C7H6ClNS and a molecular weight of 171.65 g/mol . This compound is characterized by the presence of a benzene ring substituted with a chloro group and a thioamide group. It is commonly used as a catalytic agent and petrochemical additive .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 4-chloro-, S-oxide typically involves the reaction of 4-chlorobenzoyl chloride with ammonium thiocyanate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then hydrolyzed to yield the desired thioamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarbothioamide, 4-chloro-, S-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenecarbothioamide, 4-chloro-, S-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized as a petrochemical additive and in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenecarbothioamide, 4-chloro-, S-oxide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The chloro group can also participate in electrophilic aromatic substitution reactions, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzamide: Similar structure but lacks the thioamide group.
4-Chlorothiophenol: Contains a thiol group instead of a thioamide.
4-Chlorobenzothioamide: Similar structure but without the S-oxide group.
Uniqueness
Benzenecarbothioamide, 4-chloro-, S-oxide is unique due to the presence of both the chloro and thioamide groups, which confer distinct chemical reactivity and biological activity. The S-oxide group further enhances its oxidative properties, making it a versatile compound in various applications .
Propriétés
Numéro CAS |
75554-01-7 |
|---|---|
Formule moléculaire |
C7H6ClNOS |
Poids moléculaire |
187.65 g/mol |
Nom IUPAC |
(4-chlorophenyl)-sulfinylmethanamine |
InChI |
InChI=1S/C7H6ClNOS/c8-6-3-1-5(2-4-6)7(9)11-10/h1-4H,9H2 |
Clé InChI |
SWBKHZAIJJBKTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=S=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Oxolan-2-yl)methyl]-1H-imidazole](/img/structure/B14457774.png)
![methyl N-cyano-N'-[4-(diethylamino)phenyl]carbamimidothioate](/img/structure/B14457778.png)
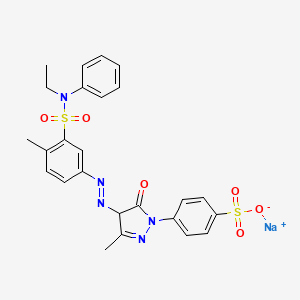
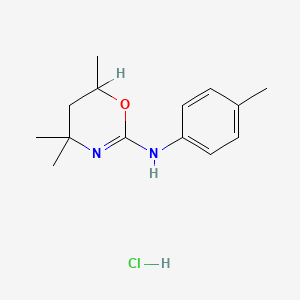
![7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14457816.png)

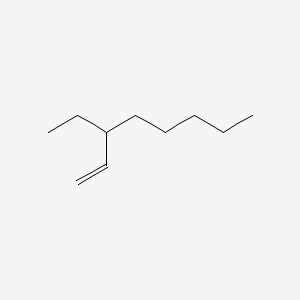
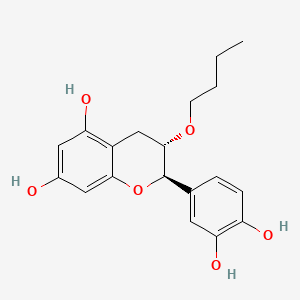

![[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457850.png)
![[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid](/img/structure/B14457860.png)
